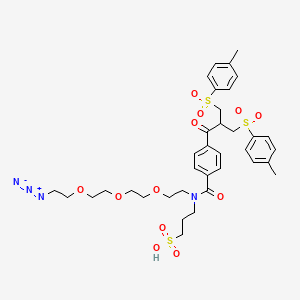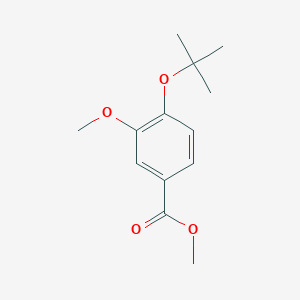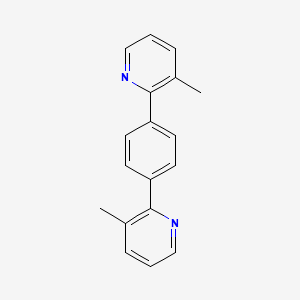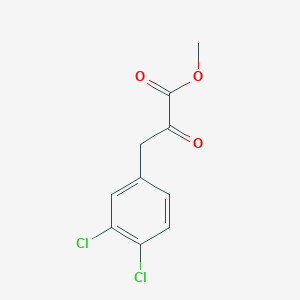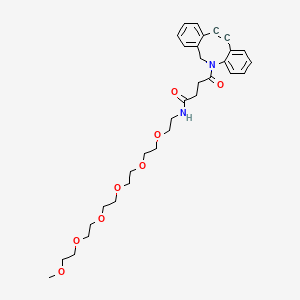
m-PEG6-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-DBCO involves the conjugation of a polyethylene glycol chain with a dibenzocyclooctyne group. The reaction typically occurs under mild conditions, avoiding the use of copper catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG6-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, forming stable triazole linkages without the need for copper catalysts .
Common Reagents and Conditions
The primary reagent used in reactions involving this compound is an azide-bearing compound. The reaction conditions are typically mild, often conducted at room temperature, and do not require additional catalysts .
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole linkage. This product is highly stable and can be used in various bioconjugation applications .
Wissenschaftliche Forschungsanwendungen
m-PEG6-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and surface modifications
Wirkmechanismus
The mechanism of action of m-PEG6-DBCO involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The dibenzocyclooctyne group reacts with azide-bearing compounds to form a stable triazole linkage. This reaction is highly efficient and does not require copper catalysts, making it suitable for biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG6-amine: Contains a dibenzocyclooctyne group and a polyethylene glycol chain, similar to m-PEG6-DBCO, but with an amine functional group.
DBCO-PEG6-DBCO: Features two terminal dibenzocyclooctyne groups with a polyethylene glycol spacer arm, allowing for dual conjugation.
Uniqueness
This compound is unique due to its monodisperse nature and the presence of a single dibenzocyclooctyne group, which allows for highly efficient and selective bioconjugation reactions without the need for copper catalysts .
Eigenschaften
Molekularformel |
C32H42N2O8 |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H42N2O8/c1-37-16-17-39-20-21-41-24-25-42-23-22-40-19-18-38-15-14-33-31(35)12-13-32(36)34-26-29-8-3-2-6-27(29)10-11-28-7-4-5-9-30(28)34/h2-9H,12-26H2,1H3,(H,33,35) |
InChI-Schlüssel |
UKYUKFLMFXICNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
